
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24BrNO2 and a molecular weight of 306.24 g/mol . It is commonly used as an intermediate in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-bromopropylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to specific temperatures. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.
Major Products Formed:
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Reduction Reactions: Reduced derivatives of the original compound.
Oxidation Reactions: Oxidized forms of the compound.
Scientific Research Applications
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopropyl group allows it to act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical research .
Comparison with Similar Compounds
- tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Comparison: tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate is unique due to its bromopropyl group, which provides distinct reactivity compared to similar compounds with different substituents. This uniqueness makes it valuable for specific synthetic applications and research studies .
Biological Activity
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine ring, a tert-butyl group, and a 3-bromopropyl substituent, contributing to its reactivity and biological interactions. The molecular formula for this compound is with an average mass of approximately 306.244 g/mol .
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of Niraparib, a well-known PARP inhibitor. PARP inhibitors are crucial in cancer treatment, particularly for tumors with BRCA1 or BRCA2 mutations. The mechanism involves trapping PARP at sites of DNA damage, preventing repair and leading to cell death in cancerous cells .
Key Mechanisms:
- PARP Inhibition : The compound inhibits poly (ADP-ribose) polymerase (PARP), which is essential for DNA repair mechanisms.
- Cellular Effects : It influences cellular processes such as signaling pathways and gene expression, particularly in cancer cells .
Pharmacokinetics
The pharmacokinetic properties of this compound remain under investigation. However, it is expected that its absorption, distribution, metabolism, and excretion (ADME) characteristics will significantly influence its therapeutic potential. Preliminary studies suggest that it may exhibit favorable stability under controlled conditions but could degrade over time .
Antibacterial Activity
In preliminary studies, this compound was screened for antibacterial activity against various strains:
- Gram-positive : Staphylococcus aureus, Bacillus subtilis
- Gram-negative : Escherichia coli, Pseudomonas aeruginosa
The compound showed promising results, indicating potential use as an antibacterial agent .
In Vivo Studies
Animal model studies have demonstrated that the dosage of this compound significantly affects its biological activity. Lower doses effectively inhibit PARP without causing significant toxicity .
Summary of Biological Activity
Biological Activity | Description |
---|---|
PARP Inhibition | Inhibits DNA repair leading to apoptosis in cancer cells with BRCA mutations. |
Antibacterial Effects | Effective against both Gram-positive and Gram-negative bacteria. |
Dosage Dependency | Lower doses show effective inhibition with minimal toxicity. |
Future Directions
Further research is required to elucidate the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetic properties, long-term stability, and potential side effects will be crucial in optimizing its therapeutic applications.
Q & A
Q. Basic: What are the common synthetic routes for tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with piperidine derivatives. A common approach includes:
Functionalization of Piperidine: Introduce the bromopropyl group via nucleophilic substitution or alkylation. For example, reacting tert-butyl piperidine-1-carboxylate with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .
Protection/Deprotection: Use tert-butyl carbamate (Boc) protection to prevent side reactions. The Boc group is stable under basic conditions but cleaved under acidic hydrolysis (e.g., TFA/DCM) .
Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>97%) .
Q. Advanced: How can the bromination step be optimized to minimize byproducts?
Methodological Answer:
Bromination efficiency depends on:
- Stoichiometry: Use a 1.2:1 molar ratio of 1,3-dibromopropane to piperidine derivative to avoid over-alkylation.
- Catalysis: Add catalytic KI (5 mol%) to enhance reactivity via a halogen-exchange mechanism .
- Temperature Control: Maintain 60–70°C to balance reaction rate and selectivity. Higher temperatures may promote elimination or polymerization.
- Solvent Choice: Anhydrous DMF or THF minimizes hydrolysis of the bromopropyl intermediate. Post-reaction, quench with ice-water to precipitate byproducts .
Q. Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
Key characterization methods include:
NMR Spectroscopy:
- ¹H/¹³C NMR: Confirm the Boc group (δ ~1.4 ppm for tert-butyl), piperidine ring protons (δ 1.5–3.5 ppm), and bromopropyl chain (δ 3.4–3.6 ppm for Br–CH₂) .
Mass Spectrometry (MS):
- ESI-MS: Expected [M+H]⁺ at m/z 306.1 (C₁₃H₂⁴BrNO₂). Isotopic peaks (²HBr) validate bromine presence .
Chromatography:
- HPLC: Use a C18 column (MeCN/H₂O, 70:30) to assess purity (>97%) and detect trace impurities .
X-ray Crystallography: For structural confirmation, employ SHELXL refinement (e.g., SHELX-2018/3) to resolve bond angles and stereochemistry .
Q. Advanced: How to resolve contradictions in characterization data (e.g., NMR vs. HPLC)?
Methodological Answer:
Discrepancies arise from:
- Impurity Profile: HPLC may detect non-UV-active impurities (e.g., salts) missed by NMR. Combine with LC-MS for comprehensive analysis.
- Dynamic Effects: Rotamers in NMR (e.g., Boc group) can split signals. Use variable-temperature NMR (VT-NMR) at 25–50°C to coalesce peaks .
- Crystallinity Issues: If X-ray data conflicts with solution-state NMR, recrystallize the compound in EtOAc/hexane to improve crystal quality .
Q. Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures .
- Exposure Control:
- Inhalation: Avoid aerosols; use local exhaust ventilation.
- Skin Contact: Wash immediately with soap/water; remove contaminated clothing .
- Storage: Store at 2–8°C in airtight, light-resistant containers. Bromopropyl derivatives are moisture-sensitive .
Q. Advanced: How to mitigate instability during long-term storage?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the Boc group or bromide displacement by ambient moisture.
- Stabilization Strategies:
Q. Basic: What are the key applications in drug discovery?
Methodological Answer:
- Intermediate for Alkylation: The 3-bromopropyl group acts as a leaving group in nucleophilic substitutions to attach pharmacophores (e.g., amines, thiols) .
- Peptide Mimetics: Piperidine-Boc derivatives are used to rigidify peptide backbones, enhancing metabolic stability .
- Library Synthesis: Combinatorial chemistry leverages its reactivity to generate analogs for high-throughput screening .
Q. Advanced: How to troubleshoot low yields in coupling reactions using this compound?
Methodological Answer:
Low yields (<50%) may result from:
- Steric Hindrance: The tert-butyl group limits access to the piperidine nitrogen. Use bulky bases (e.g., DIPEA) to deprotonate efficiently .
- Competing Elimination: Bromide displacement may form alkenes. Switch to polar aprotic solvents (e.g., DMSO) to stabilize transition states .
- Workup Losses: Extract the product with DCM (3×) instead of EtOAc to improve recovery .
Properties
IUPAC Name |
tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKJSMCUWZFYKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593494 | |
Record name | tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164149-27-3 | |
Record name | tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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